Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a methyl ester group at the 1-position. Its stereochemistry (1R,5R) is critical for its biological interactions, particularly in medicinal chemistry, where it serves as a key intermediate for synthesizing muscarinic receptor agonists and other pharmacologically active molecules . The compound’s rigid bicyclic structure enhances binding specificity, while the ester group facilitates derivatization into bioactive analogs .
Properties
IUPAC Name |
methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(7)3-8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMVBNBYCYIFV-FSPLSTOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate serves as an essential building block for synthesizing more complex molecules. Its unique bicyclic structure allows for:
- Diverse Chemical Reactions: Including esterification, hydrolysis, and substitution reactions.
- Functional Group Introduction: Facilitating the introduction of various functional groups at specific positions along the bicyclic ring system.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxides | Potassium permanganate |
| Reduction | Conversion into different reduced forms | Lithium aluminum hydride |
| Substitution | Replacement of functional groups | Various nucleophiles |
Biology
The compound is studied for its potential biological activity, particularly in medicinal chemistry:
- Opioid Receptor Activity: Research indicates that derivatives can act as μ-opioid receptor ligands with enhanced binding affinities.
Case Study: μ-opioid Receptor Ligands
A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives reported novel μ-opioid receptor ligands with binding affinities in the picomolar range, suggesting therapeutic efficacy for pain relief .
Medicine
This compound has potential therapeutic applications:
- Drug Development Precursor: It serves as a precursor for developing new pharmaceuticals.
Anticancer and Antimicrobial Properties:
Compounds within this class have shown promise as histone deacetylase inhibitors and exhibit antioxidant activities, indicating broader therapeutic potential .
Mechanism of Action
The mechanism of action of Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituents
The following table highlights structural differences among Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate and its analogues:
Key Observations :
- Trifluoromethyl and difluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity, improving pharmacokinetic profiles.
- Hydrochloride salts (e.g., ) improve solubility for in vivo applications.
Muscarinic Receptor Agonists :
Physicochemical Properties
Notes:
Challenges and Commercial Availability
- Stereochemical Purity : Synthesis of enantiopure (1R,5R) isomers requires chiral catalysts or resolution techniques, increasing production costs .
- Discontinued Products : Some trifluoromethyl derivatives (e.g., ) are discontinued, likely due to synthetic complexity or stability issues.
- Pricing : High-cost intermediates (e.g., ¥26,400.90/5g for trifluoromethyl variants ) reflect their niche applications in drug discovery.
Biological Activity
Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound has a molecular formula of C8H13NO2 and a molecular weight of approximately 155.19 g/mol. The compound's structure includes a bicyclic framework that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system. Research indicates that this compound acts as a ligand for opioid receptors, specifically the μ-opioid receptor (MOR). It has been shown to exhibit high binding affinity and selectivity for MOR over other opioid receptor subtypes, such as δ and κ receptors, making it a candidate for therapeutic applications in pain management and pruritus treatment .
Opioid Receptor Interaction
Studies have demonstrated that this compound can effectively modulate pain responses through its action on opioid receptors. In particular, it has been investigated as a potential treatment for pruritus in veterinary medicine, showcasing its efficacy as an achiral μ-opioid receptor ligand with significant binding affinity .
Anticancer and Antimicrobial Properties
Beyond its opioid receptor activity, compounds within the 3-azabicyclo[3.1.0]hexane class have been reported to possess anticancer and antimicrobial properties. For instance, derivatives of this scaffold have shown promise as histone deacetylase inhibitors and have been linked to antioxidant activities . These properties suggest a broader therapeutic potential that warrants further investigation.
Study on μ-opioid Receptor Ligands
A notable study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives reported the design of novel μ-opioid receptor ligands with enhanced binding affinities in the picomolar range. The findings highlighted modifications that led to increased selectivity for the μ receptor, thereby enhancing potential therapeutic efficacy against conditions requiring pain relief .
Anticancer Activity Evaluation
Another research effort evaluated various derivatives of 3-azabicyclo[3.1.0]hexane for their anticancer properties. Results indicated that certain modifications could enhance cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells, suggesting a promising avenue for future drug development targeting cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Binding Affinity (μM) | Selectivity | Biological Activity |
|---|---|---|---|
| This compound | <0.01 | High for μ receptor | Pain relief, pruritus |
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 0.05 | Moderate | Protein interaction studies |
| 3-Azabicyclo[3.1.0]hexane derivatives | Varies | Varies | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
